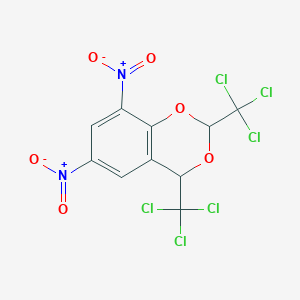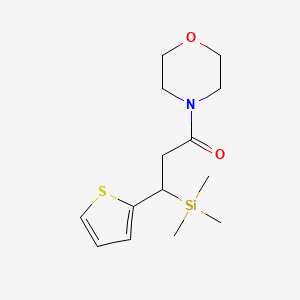![molecular formula C16H21NO3S B14559143 6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 62159-53-9](/img/structure/B14559143.png)
6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a thia (sulfur-containing) and azaspiro (nitrogen-containing) moiety, along with a carboxylic acid functional group, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the thia and azaspiro functionalities. The final step usually involves the attachment of the carboxylic acid group.
Formation of Spirocyclic Core: The spirocyclic core can be synthesized using a cyclization reaction, where a linear precursor undergoes intramolecular cyclization to form the spiro[4.5]decane structure.
Introduction of Thia and Azaspiro Functionalities: The thia and azaspiro groups can be introduced through nucleophilic substitution reactions, where appropriate sulfur and nitrogen nucleophiles are used.
Attachment of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, where a precursor alcohol or aldehyde is oxidized to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of esters and amides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine natural product with a similar spirocyclic structure.
Pinnaic Acid: Another marine alkaloid with a related skeleton.
Uniqueness
6-(4-Methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its synthetic accessibility and potential for diverse applications make it a valuable compound in various fields of research.
Properties
CAS No. |
62159-53-9 |
|---|---|
Molecular Formula |
C16H21NO3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-(4-methylphenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO3S/c1-11-5-7-12(8-6-11)20-14-4-2-3-9-16(14)17-13(10-21-16)15(18)19/h5-8,13-14,17H,2-4,9-10H2,1H3,(H,18,19) |
InChI Key |
GURDMVRFTRPPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCCCC23NC(CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14559078.png)


![(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14559108.png)
![[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14559117.png)




![S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14559142.png)

